

Spectroscopic Analysis of trans-2,4-Dimethylcyclopentanone: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylcyclopentanone

CAS No.: 1121-33-1

Cat. No.: B130047

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This technical guide provides a comprehensive overview of the spectroscopic data available for trans-**2,4-Dimethylcyclopentanone**, a ketone of interest in various chemical research domains. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes key spectroscopic data in tabular format for ease of reference and comparison, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for trans-**2,4-Dimethylcyclopentanone**.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data

Atom Number	Chemical Shift (δ) in ppm
C=O (C1)	222.1
CH (C2)	46.8
CH2 (C3)	35.1
CH (C4)	28.9
CH2 (C5)	45.4
CH3 at C2	15.1
CH3 at C4	21.0

Solvent: CDCl₃, Reference: J.B. Stothers, C.T.Tan, Can. J. Chem. 52, 308 (1974).

Table 2: Mass Spectrometry (MS) Data

m/z	Intensity	Fragment
112	Base Peak	[M] ⁺
97	Major	[M-CH ₃] ⁺
84	Major	[M-C ₂ H ₄] ⁺
69	Major	[M-C ₃ H ₇] ⁺
56	Major	[C ₄ H ₈] ⁺ or [M-C ₄ H ₈ O] ⁺

Ionization: Electron Ionization (EI), Source: PubChem CID 643072.[1]

Table 3: Infrared (IR) Spectroscopy Data

While a detailed peak list for the pure trans isomer is not readily available in public spectral databases, the characteristic absorption bands for a dialkyl-substituted cyclopentanone can be predicted.

Wavenumber (cm-1)	Functional Group	Vibration Mode
~1740	C=O	Stretch
2850-2960	C-H (alkyl)	Stretch
1450-1470	C-H (alkyl)	Bend

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Data

Specific, experimentally verified ¹H NMR data for the pure trans isomer of **2,4-Dimethylcyclopentanone** is not readily available in publicly accessible databases. However, based on the structure and typical chemical shifts for similar compounds, a predicted spectrum would show complex multiplets for the methine and methylene protons on the cyclopentanone ring, and doublets for the two methyl groups.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- trans-**2,4-Dimethylcyclopentanone**
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Volumetric flasks and pipettes

Instrumentation:

- A 300 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of trans-**2,4-Dimethylcyclopentanone** into a clean, dry vial.
 - Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to optimize homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- trans-**2,4-Dimethylcyclopentanone**
- Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution (e.g., 1 mg/mL) of **trans-2,4-Dimethylcyclopentanone** in a volatile solvent.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet.
 - The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms).
 - The separated components elute from the GC and enter the MS.
 - The molecules are ionized by an electron beam (typically 70 eV).
 - The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **trans-2,4-Dimethylcyclopentanone**
- Volatile solvent (e.g., dichloromethane)
- Salt plates (e.g., NaCl or KBr)

Instrumentation:

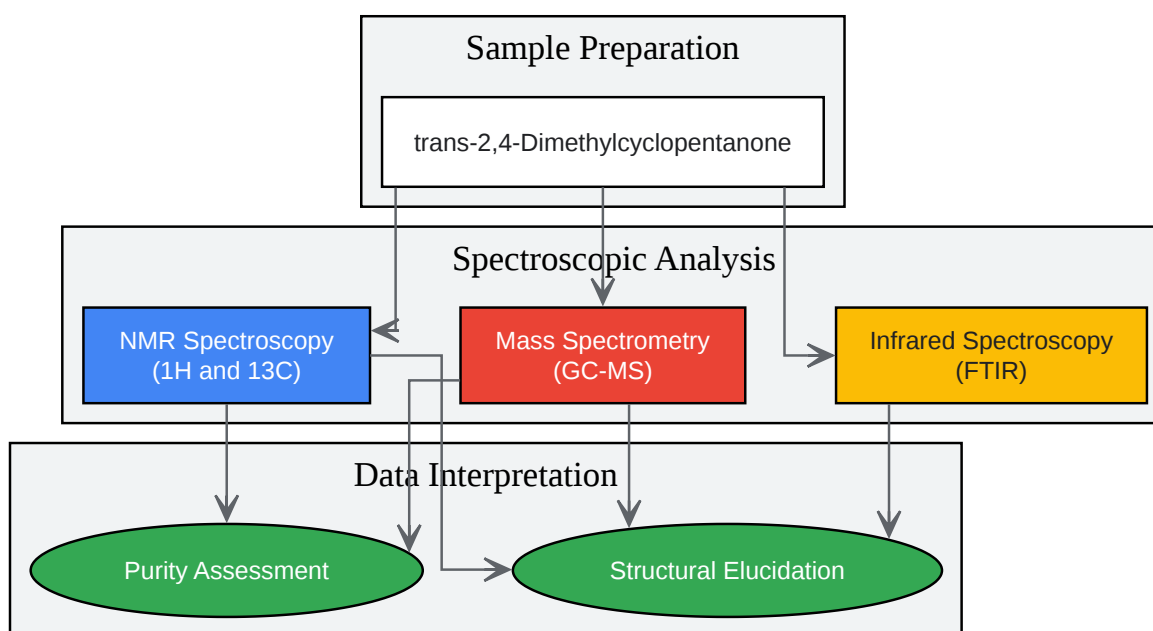
- Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (Thin Film Method):

- Sample Preparation:
 - Place a few drops of a dilute solution of **trans-2,4-Dimethylcyclopentanone** in a volatile solvent onto a clean, dry salt plate.
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **trans-2,4-Dimethylcyclopentanone**.



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Caption: Workflow for the spectroscopic analysis of trans-**2,4-Dimethylcyclopentanone**.

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References

- 1. Cyclopentanone, 2,4-dimethyl-, trans- | C7H12O | CID 643072 - PubChem [pubchem.ncbi.nlm.nih.gov]
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